molecular formula C7H10O B096918 1-Ethynylcyclopentanol CAS No. 17356-19-3

1-Ethynylcyclopentanol

Cat. No. B096918
Key on ui cas rn: 17356-19-3
M. Wt: 110.15 g/mol
InChI Key: LQMDOONLLAJAPZ-UHFFFAOYSA-N
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Patent
US07449483B2

Procedure details

In analogy to example 37.5 and 37.6, 1-Ethinylcyclopentanol and N-Methyl-allylamine were converted to yield Allyl-(1-ethynyl-cyclopentyl)-methyl-amine as colorless oil, MS: 163 (M).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1(O)[CH2:7][CH2:6][CH2:5][CH2:4]1)#[CH:2].[CH3:9][NH:10][CH2:11][CH:12]=[CH2:13]>>[CH2:11]([N:10]([C:3]1([C:1]#[CH:2])[CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:9])[CH:12]=[CH2:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1(CCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(C)C1(CCCC1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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